

# Spectroscopic Data of Methyl Trifluoromethanesulfonate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl trifluoromethanesulfonate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl trifluoromethanesulfonate** (Methyl Triflate), a powerful methylating agent frequently employed in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The key spectroscopic data for **methyl trifluoromethanesulfonate** are summarized in the tables below, providing a clear reference for compound identification and characterization.

## NMR Spectroscopic Data

Table 1:  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR Chemical Shifts ( $\delta$ ) for **Methyl Trifluoromethanesulfonate**. The data presented here is compiled from various spectroscopic databases and literature sources.

Nucleus	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Solvent
$^1\text{H}$	~4.16	Singlet	$\text{CDCl}_3$
$^{13}\text{C}$	~61.8	Singlet	$\text{CDCl}_3$
$^{13}\text{C}$	~118.5	Quartet ( $^{1}\text{J}_{\text{CF}} \approx 320$ Hz)	$\text{CDCl}_3$
$^{19}\text{F}$	~-75 to -79	Singlet	Various

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

## IR Spectroscopic Data

Table 2: Characteristic Infrared Absorption Bands for **Methyl Trifluoromethanesulfonate**. The following table lists the major IR absorption peaks, which are indicative of the compound's functional groups.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Assignment
~1420	S=O stretch
~1250	C-F stretch
~1150	S-O stretch
~1030	C-O stretch

## Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of **methyl trifluoromethanesulfonate**, a neat liquid.

## NMR Spectroscopy Protocol

### 1. Sample Preparation:

- Prepare a solution by dissolving approximately 10-20 mg of **methyl trifluoromethanesulfonate** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.[2][3]
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[2][4]
- Ensure the liquid height in the NMR tube is approximately 4-5 cm.[3]
- Cap the NMR tube securely.

## 2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimize resolution.
- For <sup>1</sup>H NMR, acquire the spectrum using a standard single-pulse experiment.
- For <sup>13</sup>C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon environment.
- For <sup>19</sup>F NMR, use a standard fluorine-19 pulse sequence, which may or may not be proton-decoupled.
- Set appropriate acquisition parameters, including spectral width, number of scans, and relaxation delay.

## 3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H NMR and 77.16 ppm for <sup>13</sup>C NMR) or an internal standard.

## Infrared (IR) Spectroscopy Protocol (Neat Liquid)

### 1. Sample Preparation:

- As **methyl trifluoromethanesulfonate** is a liquid, it can be analyzed as a neat sample.
- Place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[5\]](#)
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[\[5\]](#)

### 2. Instrument Setup and Data Acquisition:

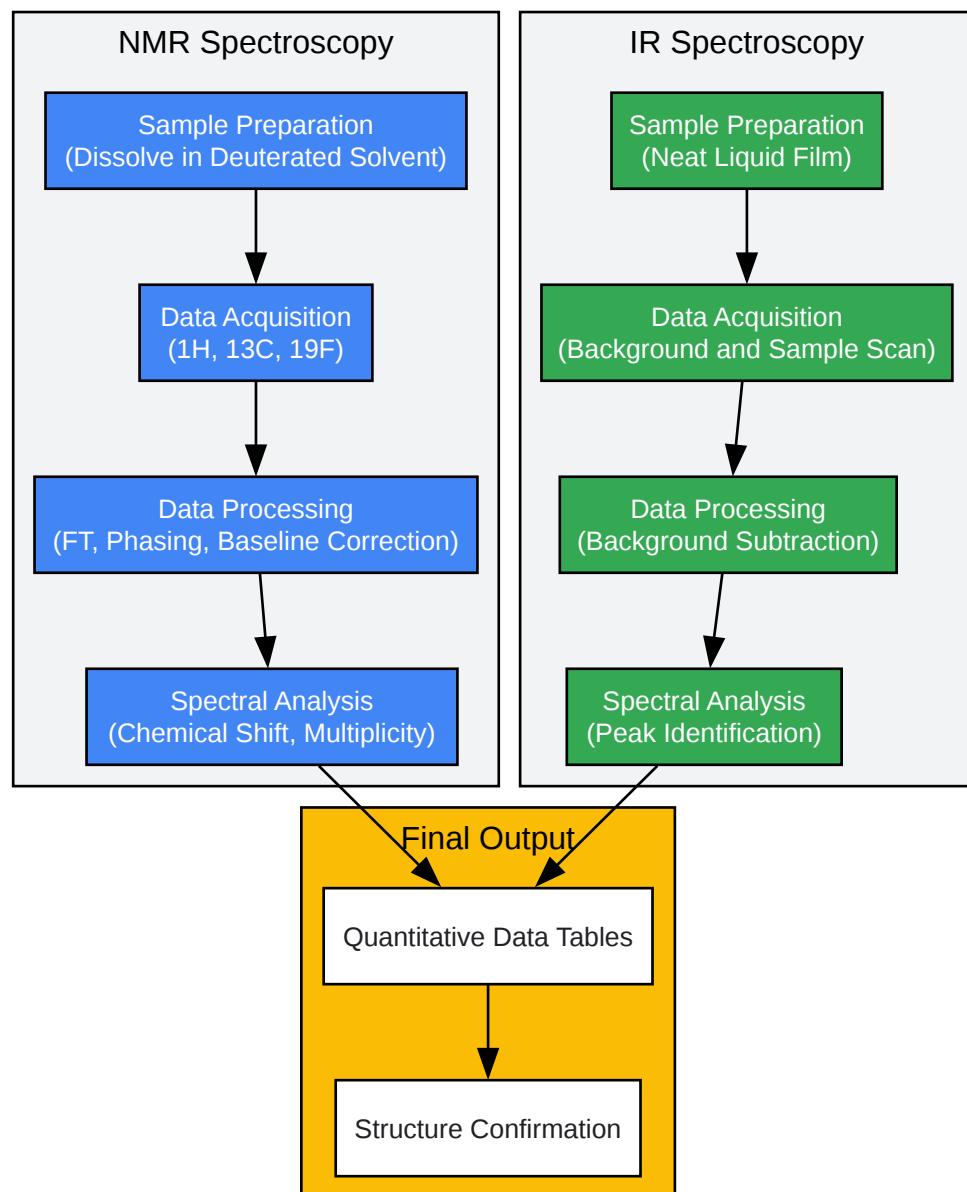
- Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>).

### 3. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the significant absorption peaks.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis for obtaining and interpreting spectroscopic data of **methyl trifluoromethanesulfonate**.

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Caption: Workflow for Spectroscopic Analysis.

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